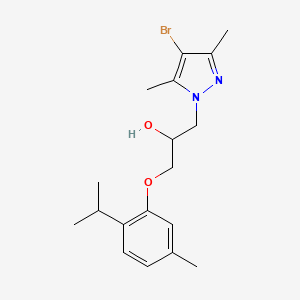
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C18H25BrN2O2 and its molecular weight is 381.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazole derivatives, like "1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol", have been studied for their corrosion inhibition properties. A theoretical study on bipyrazolic-type organic compounds using density functional theory (DFT) elucidated their inhibition efficiencies and reactive sites as corrosion inhibitors. These studies reveal the relationship between molecular structure and corrosion inhibition efficiency, demonstrating the potential of pyrazole derivatives in protecting metals against corrosion (Wang et al., 2006).
Metal Complex Synthesis and Characterization
Research into pyrazole-based ligands, including compounds structurally similar to "this compound", has led to the synthesis and structural characterization of metal complexes. These complexes have been explored for their potential applications in catalysis and materials science. Studies detail the synthesis of nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands, indicating the versatility of these compounds in forming structurally diverse and functionally significant metal-organic frameworks (Zhang et al., 2008).
Potential Biological Activities
The structural versatility of pyrazole derivatives allows for their exploration in developing compounds with potential biological activities. Studies have focused on the synthesis and transformations of these compounds into various heterocyclic systems, demonstrating their potential as precursors for pharmaceutical agents. This includes the exploration of their use in synthesizing compounds that could serve as allosteric modulators of GABA_B receptors, highlighting the therapeutic potential of pyrazole derivatives in neuroscience and pharmacology (Kerr et al., 2007).
Propriétés
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-11(2)16-7-6-12(3)8-17(16)23-10-15(22)9-21-14(5)18(19)13(4)20-21/h6-8,11,15,22H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLWHHVRHWWCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C(=C(C(=N2)C)Br)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

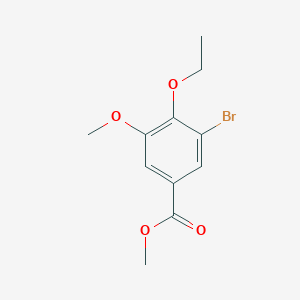
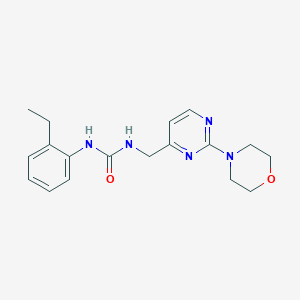
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)
![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)
![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
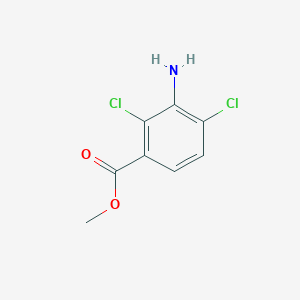
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
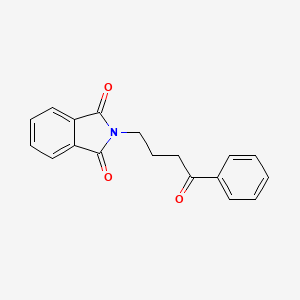
![1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2738407.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)
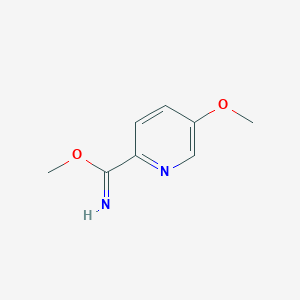
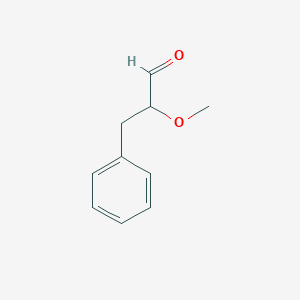
![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)
